

Introduction: The Critical Role of Solubility in Pharmaceutical Intermediate Utility

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Compound of Interest

Compound Name:	5-Bromoisoquinoline-1-carboxylic acid
CAS No.:	1111311-65-9
Cat. No.:	B1510679

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5-Bromoisoquinoline-1-carboxylic acid is a heterocyclic compound of significant interest within the pharmaceutical and organic synthesis sectors. As a key intermediate, its derivatives are explored for a wide range of therapeutic applications, including but not limited to anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The successful synthesis, purification, formulation, and bioavailability of active pharmaceutical ingredients (APIs) derived from this scaffold are fundamentally dependent on a thorough understanding of its physicochemical properties, chief among them being solubility.

This technical guide provides a comprehensive analysis of the solubility characteristics of **5-Bromoisoquinoline-1-carboxylic acid** in various organic solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying molecular principles governing its solubility, offers a predictive framework based on structural analogs, and presents a robust experimental protocol for empirical determination. This guide is intended for researchers, process chemists, and formulation scientists who require a deep, actionable understanding of this compound's behavior in solution.

Physicochemical Properties Governing Solubility

The solubility of a compound is not a random phenomenon but a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this understanding. For **5-Bromoisoquinoline-1-carboxylic acid**, the key structural features dictating its solubility are:

- **The Isoquinoline Core:** This bicyclic aromatic system is relatively non-polar and contributes to the molecule's overall size and potential for π - π stacking interactions.
- **The Carboxylic Acid Group (-COOH):** This is a highly polar functional group that is capable of acting as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).^{[3][4]} This feature is the primary driver for its solubility in polar, protic solvents. Furthermore, the acidic nature of this group means its solubility can be dramatically increased in basic media through deprotonation to form a highly polar carboxylate salt.
- **The Bromo Substituent (-Br):** The bromine atom is electronegative, contributing to the molecule's overall polarity. However, its primary influence is often an increase in molecular weight and van der Waals forces, which can impact crystal lattice energy and, consequently, solubility.

The interplay of the large, relatively non-polar isoquinoline ring and the highly polar carboxylic acid group results in a molecule with a complex solubility profile. The hydrocarbon portion of the molecule can reduce water solubility compared to smaller carboxylic acids.^{[5][6]}

Predicted Solubility Profile in Common Organic Solvents

While specific quantitative solubility data for **5-Bromoisoquinoline-1-carboxylic acid** is not readily available in the public domain, a reliable predictive profile can be constructed based on the behavior of structurally related compounds and first principles of physical organic chemistry. For instance, the parent compound, 5-bromoisoquinoline, is known to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, and methanol.^[7] The addition of the carboxylic acid group is expected to enhance solubility in polar, hydrogen-bond-accepting solvents.



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Experimental Protocol for Solubility Determination

A precise understanding of solubility requires empirical measurement.^[10] The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.^[11]

Materials and Equipment

- **5-Bromoisoquinoline-1-carboxylic acid** (high purity)
- Selected organic solvents (analytical grade)
- Thermostatically controlled shaker or water bath
- Analytical balance (± 0.0001 g)
- Glass vials with airtight seals (e.g., 4 mL or 20 mL)
- Syringe filters (e.g., 0.22 μm PTFE or appropriate material)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.


Step-by-Step Methodology

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **5-Bromoisoquinoline-1-carboxylic acid** to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
 - Record the exact mass of the compound added.
 - Add a known volume or mass of the desired organic solvent to the vial.
- Equilibration:
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C / 298.15 K).
 - Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.
- Quantification:
 - Accurately weigh or dilute the filtered saturated solution to a known volume.
 - Analyze the concentration of **5-Bromoisoquinoline-1-carboxylic acid** in the sample using a pre-validated analytical method (e.g., HPLC).

- Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Calculation:
 - Calculate the solubility from the determined concentration. The results are typically expressed in units of mg/mL, g/L, or molarity (mol/L).

Workflow Visualization

The following diagram illustrates the key stages of the experimental solubility determination process.



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Caption: Experimental workflow for solubility determination.

Conclusion

5-Bromoisquinoline-1-carboxylic acid possesses a nuanced solubility profile dictated by the balance between its polar carboxylic acid functional group and its large, non-polar aromatic core. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol, while exhibiting poor solubility in non-polar solvents and water. This understanding is paramount for its effective use in synthetic chemistry and drug development, enabling rational solvent selection for reactions, purifications, and the initial

stages of formulation. For definitive quantitative data, the standardized shake-flask experimental protocol outlined herein provides a reliable and reproducible method.

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